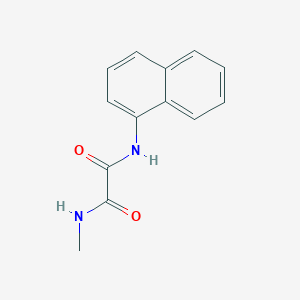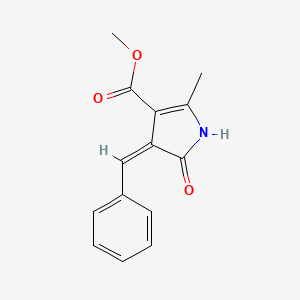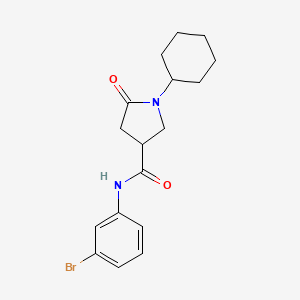![molecular formula C23H28N4O5 B3848091 N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B3848091.png)
N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide
Übersicht
Beschreibung
N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, commonly known as DPA-714, is a small molecule radioligand that has been extensively studied for its potential applications in neuroimaging and drug development. It is a member of the benzamide class of compounds and has been shown to bind specifically to the translocator protein (TSPO), which is involved in a variety of physiological and pathological processes, including inflammation, oxidative stress, and neurodegeneration.
Wirkmechanismus
DPA-714 binds specifically to N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, which is involved in the regulation of mitochondrial function and cellular stress responses. Activation of N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide has been shown to modulate various signaling pathways, including the production of reactive oxygen species and the release of cytokines and chemokines, which play important roles in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate various biochemical and physiological processes, including the regulation of mitochondrial function, the production of reactive oxygen species, and the release of cytokines and chemokines. It has also been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages for lab experiments, including its high selectivity and affinity for N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, which allows for specific targeting of activated microglia and astrocytes. However, it also has some limitations, including its relatively low signal-to-noise ratio and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on DPA-714, including the development of new radioligands with improved pharmacokinetic properties, the identification of novel therapeutic targets for N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide modulation, and the investigation of the role of N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide in various disease states, including neuroinflammation and neurodegeneration. Additionally, there is a growing interest in the use of N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide ligands for the diagnosis and treatment of psychiatric disorders, including depression and anxiety.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential applications in neuroimaging and drug development. It is a selective ligand for N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, which is highly expressed in activated microglia and astrocytes, making it a promising target for imaging and therapeutic interventions in neuroinflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-31-19-9-8-17(16-20(19)32-2)23(30)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOHASXQNGPQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-benzimidazol-2-yl)-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B3848009.png)


![2-[5-(2-fluoro-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N-methylethanesulfonamide](/img/structure/B3848048.png)
![4-(3-bromo-4-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3848053.png)

![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3848065.png)


![4-{5-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B3848082.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3848086.png)


![N-allyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848104.png)